(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid
CAS No.: 161813-94-1
Cat. No.: VC11601747
Molecular Formula: C8H8O2S
Molecular Weight: 168.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161813-94-1 |
|---|---|
| Molecular Formula | C8H8O2S |
| Molecular Weight | 168.2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a cyclopropane ring fused to a thiophene moiety, with carboxylic acid and thiophen-2-yl substituents at the 1- and 2-positions, respectively. The (1R,2R) configuration confers distinct stereoelectronic properties, influencing both its chemical behavior and interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈O₂S | |
| Molecular Weight | 168.2 g/mol | |
| CAS Number | 161813-94-1 | |
| Purity (Typical) | ≥95% | |
| Melting/Boiling Points | Not reported |
The absence of reported melting/boiling points underscores the compound’s stability challenges under thermal conditions, a common trait among strained cyclopropane systems .
Synthesis and Stereochemical Control
Cyclopropanation Strategies
The synthesis of (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid typically employs transition-metal-catalyzed cyclopropanation. A notable method involves iron porphyrin catalysts, such as (+)-D4-(por)FeCl, which enable enantioselective cyclopropanation of alkenes with diazoacetonitrile precursors . This approach achieves up to 97% enantiomeric excess (ee), critical for pharmaceutical applications .
Table 2: Comparative Synthesis Methods
| Method | Catalyst | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Iron Porphyrin Catalysis | (+)-D4-(por)FeCl | 97 | 85 | |
| Cobalt-Mediated Cyclopropanation | Co(II) Complexes | 90 | 78 | |
| Thermal Decarboxylation | None | N/A | 65 |
Purification and Isolation
Post-synthesis purification relies on column chromatography and recrystallization to isolate the desired stereoisomer. The compound’s polarity, influenced by the carboxylic acid group, facilitates separation using silica gel with gradient elution (e.g., hexane/ethyl acetate).
Reactivity and Mechanistic Insights
Decarboxylative Rearrangement
Under thermal conditions (120°C), cyclopropane carboxylic acids undergo decarboxylative ring-opening to form α,β-unsaturated ketones, which subsequently cyclize to 4,5-dihydrofurans . For (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid, this pathway could yield thiophene-fused dihydrofuran derivatives, though experimental validation remains pending .
Functionalization Reactions
The carboxylic acid group permits derivatization into amides, esters, or ketones. For example, coupling with amines using EDCI/HOBt yields amide derivatives, expanding utility in drug discovery .
Future Directions and Challenges
Expanding Synthetic Methodologies
Developing photo- or electrocatalytic cyclopropanation methods could improve sustainability and scalability. Recent advances in flow chemistry offer pathways for continuous production .
Biological Profiling
Prioritizing in vitro assays against kinase, protease, and GPCR targets is essential to unlock therapeutic potential. Computational docking studies using the compound’s crystal structure (if resolved) could predict target affinity.
Stability Optimization
Addressing thermal instability via prodrug strategies (e.g., ester prodrugs) may enhance pharmacokinetic profiles .
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